![molecular formula C10H13N3S B13076064 5-Methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13076064.png)
5-Methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains both pyrazole and thiophene rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-thiophen-3-yl-propylamine with 5-methyl-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce nitro groups.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) under light.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
5-Methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 5-Methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of kinases or modulation of receptor activity, leading to therapeutic effects such as reduced inflammation or tumor growth inhibition.
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-3-phenyl-1H-pyrazole: Similar structure but lacks the thiophene ring.
3-(Thiophen-2-yl)-1H-pyrazole: Similar but with different substitution patterns.
Uniqueness
The presence of both the pyrazole and thiophene rings in 5-Methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine makes it unique, as it combines the properties of both heterocycles. This dual functionality can lead to enhanced biological activity and broader applications in medicinal chemistry.
Propiedades
Fórmula molecular |
C10H13N3S |
|---|---|
Peso molecular |
207.30 g/mol |
Nombre IUPAC |
5-methyl-1-(2-thiophen-3-ylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H13N3S/c1-8-6-10(11)12-13(8)4-2-9-3-5-14-7-9/h3,5-7H,2,4H2,1H3,(H2,11,12) |
Clave InChI |
MDLZCZRAWMDLST-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1CCC2=CSC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


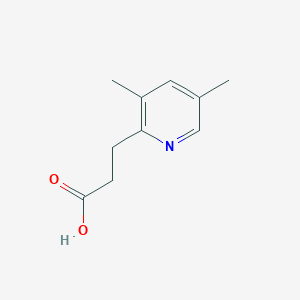
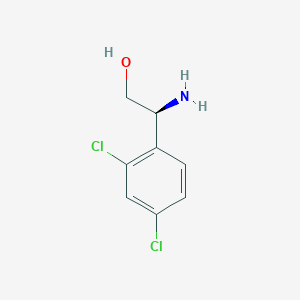
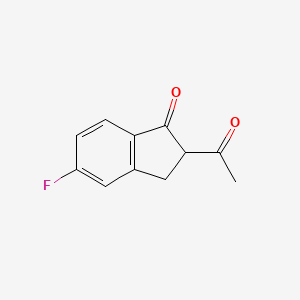
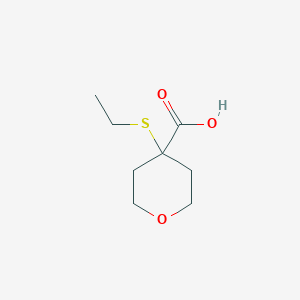
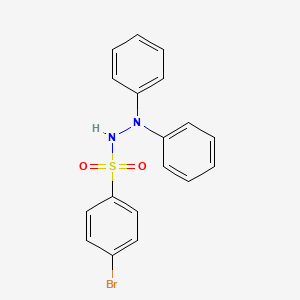
![N-(2-{[(2-bromophenyl)methyl]amino}ethyl)acetamide](/img/structure/B13076017.png)
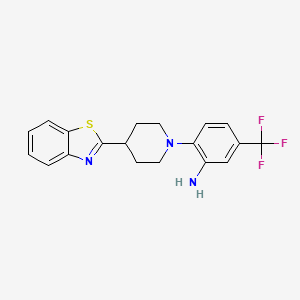
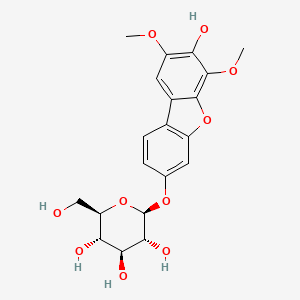
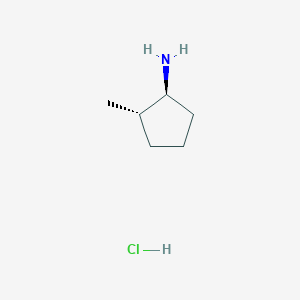
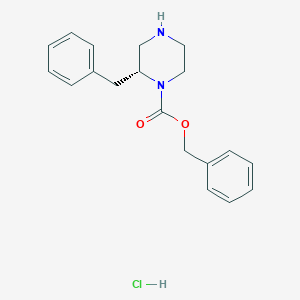
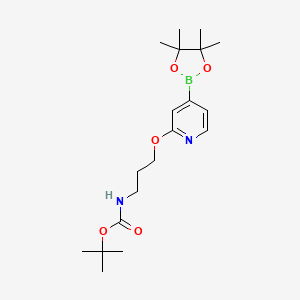

![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B13076058.png)
![2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13076072.png)
